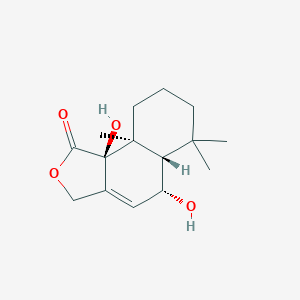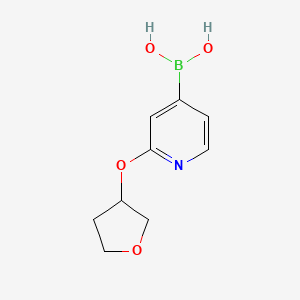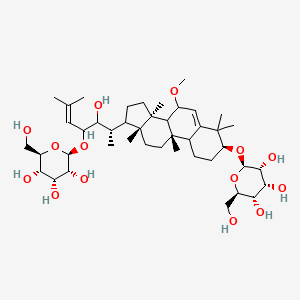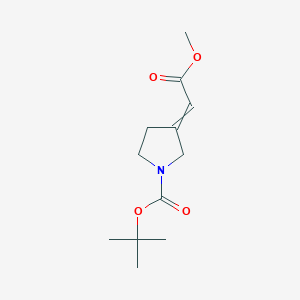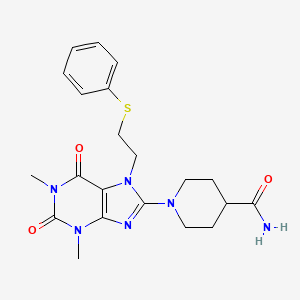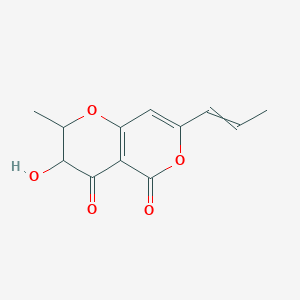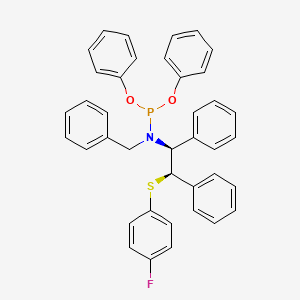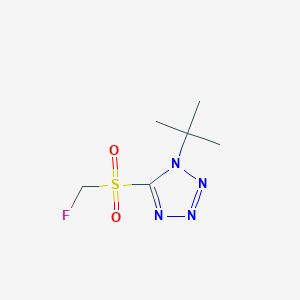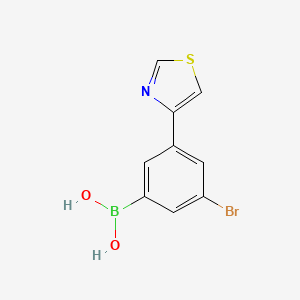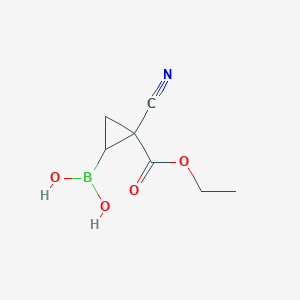
(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid is a boronic acid derivative with a unique cyclopropyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid typically involves the cyclopropanation of an appropriate precursor followed by borylation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Typical conditions involve mild temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Exploration in drug discovery and development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action for (2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid in chemical reactions involves the formation of boronate esters, which can undergo various transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Pinacol boronic esters
- Alkylboronic acids
Uniqueness
(2-Cyano-2-(ethoxycarbonyl)cyclopropyl)boronic acid is unique due to its cyclopropyl structure, which imparts distinct reactivity and stability compared to other boronic acids. This uniqueness makes it a valuable compound in various synthetic applications .
Propiedades
Fórmula molecular |
C7H10BNO4 |
|---|---|
Peso molecular |
182.97 g/mol |
Nombre IUPAC |
(2-cyano-2-ethoxycarbonylcyclopropyl)boronic acid |
InChI |
InChI=1S/C7H10BNO4/c1-2-13-6(10)7(4-9)3-5(7)8(11)12/h5,11-12H,2-3H2,1H3 |
Clave InChI |
AZHNRXCGPOKKJC-UHFFFAOYSA-N |
SMILES canónico |
B(C1CC1(C#N)C(=O)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


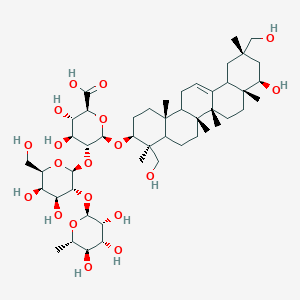
![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)
